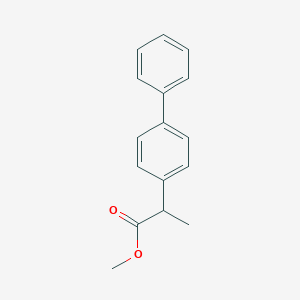

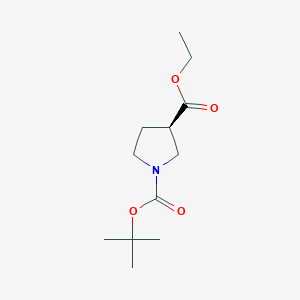

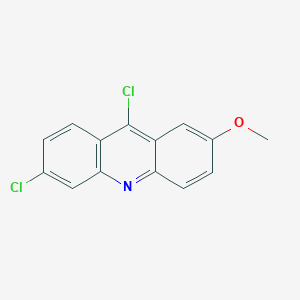

![molecular formula C15H11F3O2 B108800 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid CAS No. 1224742-15-7](/img/structure/B108800.png)

2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)acetic acid” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .

Synthesis Analysis

The synthesis of trifluoromethylated compounds is a testament to the importance of the CF3 group as well as the associated synthetic challenge . A scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical has been reported .Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

The trifluoromethyl group lowers the basicity of compounds like trifluoroethanol . The trifluoromethyl group can also be added to change the solubility of molecules containing other groups of interest .Applications De Recherche Scientifique

Application in Organic Light-Emitting Diodes (OLEDs)

Specific Scientific Field

Material Science and Engineering

Summary of the Application

The compound is used in the synthesis of diaryl-substituted anthracene derivatives, which are suitable as host materials for blue organic light-emitting diodes .

Methods of Application

The compound is used in the synthesis of other compounds like 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene, which are then used in the fabrication of OLEDs .

Results or Outcomes

The electroluminescent (EL) emission maximum of the devices was exhibited at 488 nm and 512 nm. The device displayed high brightness (Lmax = 2153.5 cd·m−2), current efficiency (2.1 cd·A−1), and external quantum efficiency (0.8%) .

Application in Trifluoromethylselenolation of Boronic Acids

Specific Scientific Field

Summary of the Application

The compound is used in the electrophilic trifluoromethylselenolation of boronic acids .

Methods of Application

Cross-coupling reactions with aromatic and heteroaromatic boronic acids have been investigated .

Results or Outcomes

The expected products have been obtained, using a stoichiometric amount of copper, with moderate yields .

Application in Organic Synthesis

Summary of the Application

The compound is used in the preparation of N,N-diethyl [(α,α,α-trifluoro-m-tolyl)]acetamide (DM156) .

Methods of Application

The compound is used as a starting material in the synthesis of DM156 .

Results or Outcomes

The successful synthesis of DM156 has been reported .

Application in Suzuki–Miyaura Coupling

Summary of the Application

The compound is used in Suzuki–Miyaura coupling reactions .

Methods of Application

The compound is used in cross-coupling reactions with boronic acids .

Results or Outcomes

The expected products have been obtained with moderate yields .

Application in Electroluminescence Properties of Organic Light-Emitting Diodes

Summary of the Application

The compound is used in the synthesis of 3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives for blue organic light-emitting diodes .

Methods of Application

The compound is used in the preparation of other compounds which are then used in the fabrication of organic light-emitting diodes .

Results or Outcomes

Application in Solvent-Controlled Synthesis of Bis(trifluoromethyl)-Cyclopropanes and -Pyrazolines

Summary of the Application

The compound is used in a highly efficient solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines .

Methods of Application

The compound is used in a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 .

Results or Outcomes

The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 proceeded smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields .

Safety And Hazards

The safety data sheet indicates that “2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)acetic acid” causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, ensure adequate ventilation, avoid ingestion and inhalation, and to wear personal protective equipment/face protection .

Propriétés

IUPAC Name |

2-[3-[3-(trifluoromethyl)phenyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c16-15(17,18)13-6-2-5-12(9-13)11-4-1-3-10(7-11)8-14(19)20/h1-7,9H,8H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRUXJYTJUYMPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362689 |

Source

|

| Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid | |

CAS RN |

1224742-15-7 |

Source

|

| Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

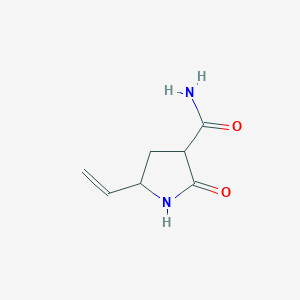

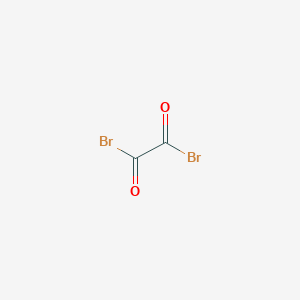

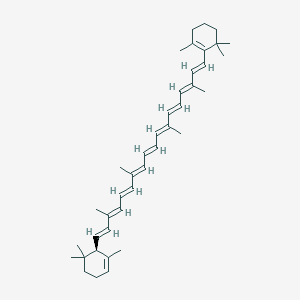

![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)